1-Chloro-3-(2-methoxyethoxy)propane

Description

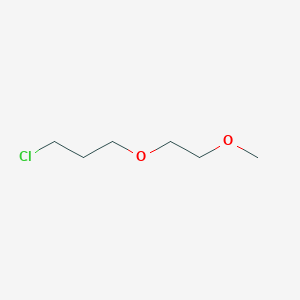

1-Chloro-3-(2-methoxyethoxy)propane (CAS: Not explicitly provided in evidence) is an organochlorine compound featuring a propane backbone with a chloro group at position 1 and a 2-methoxyethoxy group at position 3. Its synthesis involves the reaction of 3-chloro-1-propanol with methoxyethoxymethyl chloride (MEMCl) in dichloromethane (DCM) using N,N-diisopropylethylamine as a base, yielding the product in high purity (98%) after distillation . This compound is widely utilized in organic synthesis, particularly in alkylation reactions to introduce functionalized propyl chains into target molecules. For instance, it has been employed in the preparation of phosphonium salts for pH-sensitive NMR probes and as an intermediate in pharmaceutical research .

Properties

Molecular Formula |

C6H13ClO2 |

|---|---|

Molecular Weight |

152.62 g/mol |

IUPAC Name |

1-chloro-3-(2-methoxyethoxy)propane |

InChI |

InChI=1S/C6H13ClO2/c1-8-5-6-9-4-2-3-7/h2-6H2,1H3 |

InChI Key |

QAVPXDOBBYILCX-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-methoxyethoxy)propane can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropane with sodium methoxyethoxide. The reaction typically occurs under reflux conditions, where the sodium methoxyethoxide acts as a nucleophile, displacing the chlorine atom on the propane chain to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of phase-transfer catalysts can enhance the reaction efficiency by facilitating the transfer of reactants between different phases, thus speeding up the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(2-methoxyethoxy)propane undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

Alcohols: Formed through nucleophilic substitution.

Aldehydes and Carboxylic Acids: Formed through oxidation.

Alkanes: Formed through reduction.

Scientific Research Applications

1-Chloro-3-(2-methoxyethoxy)propane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the modification of biomolecules for various studies.

Medicine: Investigated for potential use in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2-methoxyethoxy)propane involves its reactivity as a chlorinated ether. The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is harnessed in various synthetic applications, where the compound acts as a building block for more complex molecules .

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following compounds share structural similarities with 1-chloro-3-(2-methoxyethoxy)propane, differing primarily in their substituents:

*Molecular weight calculated based on formula.

Reactivity and Functional Group Influence

- Chloro Group Reactivity : All compounds contain a terminal chloro group, enabling nucleophilic substitution (e.g., SN2 reactions). The electron-donating 2-methoxyethoxy group in this compound slightly deactivates the chloro group compared to the electron-withdrawing trifluoroethoxy group in 1-chloro-3-(2,2,2-trifluoroethoxy)propane, which increases the chloro group's electrophilicity .

- Solubility : The 2-methoxyethoxy substituent enhances water solubility compared to the simpler ethoxy group in 1-chloro-3-ethoxypropane, making it more suitable for reactions in polar solvents .

- Silane Functionality : 3-Chloropropyltrimethoxysilane’s trimethoxysilyl group allows covalent bonding to silica surfaces, a unique property absent in ether-substituted analogs .

Physical Property Trends

- Boiling Points : The boiling point of 1-chloro-3-ethoxypropane (125.9°C) is comparable to the estimated value for this compound due to similar molecular weights. The trifluoroethoxy analog likely has a higher boiling point due to increased molecular weight and polarity, though data are unavailable .

- Density : The density of 1-chloro-3-ethoxypropane (0.951 g/cm³) suggests that ether-substituted chloropropanes generally have densities below 1.0 g/cm³ .

Research Findings and Limitations

- Synthetic Utility : Evidence from pharmaceutical studies highlights this compound’s role in microwave-assisted alkylation reactions, achieving high yields under controlled conditions .

- Safety Profiles : Toxicity data for this compound are absent in the provided evidence, whereas 3-(2'-methoxy)-ethoxypropylamine (a related compound) has documented safety protocols .

Biological Activity

1-Chloro-3-(2-methoxyethoxy)propane (C7H15ClO2) is a chlorinated ether that has garnered attention for its biological activity, particularly in antimicrobial and antifungal applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound features a molecular weight of 166.64 g/mol and includes both chlorine and ether functional groups. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C7H15ClO2 |

| Molecular Weight | 166.64 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COCCCOC(CCl) |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating inhibition zones comparable to established antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal effects. In vitro tests against Candida albicans revealed that it inhibits fungal growth at low concentrations, suggesting potential for therapeutic applications in treating fungal infections.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in biochemical reactions. The chlorine atom serves as a leaving group, facilitating nucleophilic substitution reactions that can modify cellular targets, such as proteins and lipids. This interaction disrupts normal cellular functions, leading to the observed antimicrobial and antifungal effects.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could be effective in clinical settings for treating infections caused by these pathogens.

Study on Antifungal Activity

Another investigation focused on the antifungal properties of the compound against various fungi. The results were as follows:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

This study indicates that this compound may serve as a potential antifungal agent, particularly in cases resistant to conventional treatments.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Chloro-3-(2-methoxyethoxy)propane, and what factors influence yield optimization?

- Methodological Answer : Synthesis can be achieved via nucleophilic substitution reactions. For example, alkylation of sodium 2-methoxyethoxide with 1,3-dichloropropane under reflux conditions in anhydrous tetrahydrofuran (THF) has been reported for analogous chloroether compounds . Yield optimization depends on stoichiometric ratios, solvent polarity, and temperature control. Microwave-assisted synthesis (e.g., 210°C for 2 minutes) has been effective for similar chloroalkoxypropanes, improving reaction efficiency . Purification via fractional distillation (boiling point ~122–125°C, extrapolated from NIST data for 1-chloro-3-ethoxypropane ) is critical to isolate the product.

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze NMR for characteristic signals: δ 1.8–2.1 ppm (m, CH-Cl), δ 3.3–3.6 ppm (m, -OCHCHO-), and δ 3.4 ppm (s, -OCH) .

- MS : Electron ionization (EI-MS) should show molecular ion peaks at m/z 152.5 (M) and fragments at m/z 93 (loss of -OCHCHOCH) .

- FTIR : Confirm ether (C-O-C stretch at 1100–1250 cm) and C-Cl bonds (550–650 cm) .

Q. What storage conditions are recommended to maintain the stability of this compound in laboratory settings?

- Methodological Answer : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the chloroalkane group. Avoid exposure to moisture or basic conditions, which can trigger nucleophilic substitution or elimination reactions . Stability tests using TLC or HPLC every 3–6 months are advised to monitor degradation.

Advanced Research Questions

Q. How does the presence of the 2-methoxyethoxy group influence the reactivity of this compound in nucleophilic substitution reactions compared to simpler chloroalkanes?

- Methodological Answer : The 2-methoxyethoxy group enhances solubility in polar aprotic solvents (e.g., DMF or DMSO), facilitating SN2 mechanisms. However, steric hindrance from the ether chain may reduce reaction rates with bulky nucleophiles. Comparative kinetic studies with 1-chloro-3-ethoxypropane (CAS 36865-38-0 ) show that electron-donating methoxy groups slightly decrease electrophilicity at the chlorine-bearing carbon. Computational DFT studies (e.g., Gaussian 16) can model transition states to quantify steric/electronic effects .

Q. What computational modeling approaches are suitable for predicting the solvation effects and reaction pathways of this compound in different solvent systems?

- Methodological Answer : Use molecular dynamics (MD) simulations with OPLS-AA force fields to study solvation shells in solvents like THF or acetonitrile. Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level can map reaction coordinates for SN2 pathways. Solvent polarity parameters (e.g., Kamlet-Taft) should be correlated with experimental kinetic data to validate models .

Q. How can researchers resolve contradictions in reported physical-chemical properties (e.g., boiling points, solubility parameters) of this compound across different studies?

- Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Cross-validate data using:

- DSC/TGA : Determine boiling points and thermal stability under controlled atmospheres .

- Hansen Solubility Parameters : Compare experimental solubility in solvents like ethanol or chloroform with predicted values from group contribution methods .

- Interlaboratory Studies : Collaborate with independent labs to standardize analytical protocols, referencing NIST’s guidelines for uncertainty quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.